(2-Butoxyethoxy)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

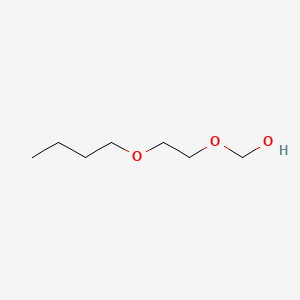

(2-ブトキシエトキシ)メタノールは、化学式C9H20O3を持つ有機化合物です。これは、グリコールエーテルのファミリーに属する無色の液体です。この化合物は、その心地よくマイルドな臭いで知られており、水や多くの有機溶媒と混和します。その優れた溶解性のために、様々な工業や家庭での用途に溶媒として広く使用されています。

製造方法

合成経路と反応条件

(2-ブトキシエトキシ)メタノールは、ブタノールとエチレンオキシドの反応によって合成することができます。この反応は、通常、水酸化カリウムなどの触媒を使用して塩基性条件下で行われます。このプロセスは、ブタノールのエチレンオキシドへの求核攻撃を含み、(2-ブトキシエトキシ)メタノールの生成をもたらします。

工業的製造方法

工業的には、(2-ブトキシエトキシ)メタノールは、触媒の存在下でブタノールとエチレンオキシドを反応させる連続プロセスによって製造されます。この反応は、高収率と効率を確保するために、反応器内で高温高圧で行われます。その後、生成物は蒸留によって精製され、未反応の出発物質や副生成物が除去されます。

準備方法

Synthetic Routes and Reaction Conditions

(2-Butoxyethoxy)methanol can be synthesized through the reaction of butanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of butanol on ethylene oxide, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced through a continuous process involving the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反応の分析

反応の種類

(2-ブトキシエトキシ)メタノールは、次のような様々な化学反応を起こします。

酸化: 対応するアルデヒドまたはカルボン酸を形成するために酸化することができます。

還元: アルコールを形成するために還元することができます。

置換: エーテルまたはエステルを形成するために求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

置換: アルコキシドやハロゲン化物などの求核剤が、塩基性または酸性条件下で使用されます。

生成される主な生成物

酸化: アルデヒドとカルボン酸。

還元: アルコール。

置換: エーテルとエステル。

科学研究での応用

(2-ブトキシエトキシ)メタノールは、次のような科学研究において幅広い用途を持っています。

化学: 有機合成や分析化学において溶媒として使用されます。

生物学: 分析のために生物試料を調製するために使用されます。

医学: 製剤や薬物送達システムに使用されます。

産業: 塗料、コーティング剤、洗浄剤の製造に使用されます。

科学的研究の応用

(2-Butoxyethoxy)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent in organic synthesis and analytical chemistry.

Biology: Employed in the preparation of biological samples for analysis.

Medicine: Utilized in pharmaceutical formulations and drug delivery systems.

Industry: Used in the production of paints, coatings, and cleaning agents.

作用機序

(2-ブトキシエトキシ)メタノールの作用機序には、その極性による様々な物質を溶解する能力が含まれます。水素結合とファンデルワールス力を通じて分子標的に作用し、化合物の可溶化を促進します。生物系では、細胞膜を透過し、有効成分の送達を促進することができます。

類似化合物の比較

類似化合物

2-ブトキシエタノール: 類似の溶解性を持つ別のグリコールエーテルですが、分子構造が異なります。

2-(2-ブトキシエトキシ)エタノール: エトキシ基が追加された関連する化合物で、異なる溶解性と反応性を示します。

独自性

(2-ブトキシエトキシ)メタノールは、親水性と疎水性の特性をバランスよく備えているため、幅広い用途に効果的な溶媒となっています。そのマイルドな臭い、低毒性も、様々な工業や家庭での用途において好まれる理由となっています。

類似化合物との比較

Similar Compounds

2-Butoxyethanol: Another glycol ether with similar solvency properties but different molecular structure.

2-(2-Butoxyethoxy)ethanol: A related compound with an additional ethoxy group, offering different solubility and reactivity.

Uniqueness

(2-Butoxyethoxy)methanol is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of applications. Its mild odor and low toxicity also contribute to its preference in various industrial and domestic uses.

特性

CAS番号 |

84000-92-0 |

|---|---|

分子式 |

C7H16O3 |

分子量 |

148.20 g/mol |

IUPAC名 |

2-butoxyethoxymethanol |

InChI |

InChI=1S/C7H16O3/c1-2-3-4-9-5-6-10-7-8/h8H,2-7H2,1H3 |

InChIキー |

CUZYKBDJOKMPFH-UHFFFAOYSA-N |

正規SMILES |

CCCCOCCOCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)